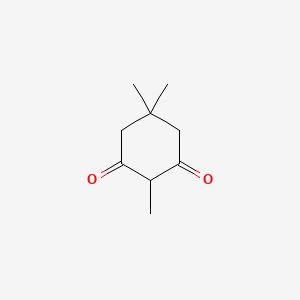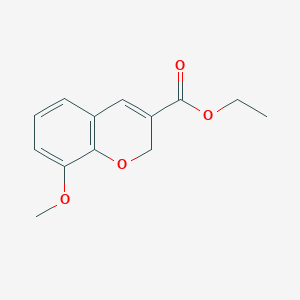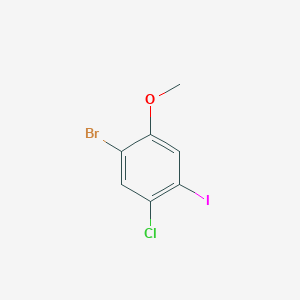![molecular formula C10H12ClNO B3031019 [3-(4-Chlorophenyl)oxetan-3-YL]methanamine CAS No. 1260672-85-2](/img/structure/B3031019.png)
[3-(4-Chlorophenyl)oxetan-3-YL]methanamine
Übersicht
Beschreibung
[3-(4-Chlorophenyl)oxetan-3-YL]methanamine: is a compound that features an oxetane ring substituted with a 4-chlorophenyl group and a methanamine group. The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization through C−O bond formation.
Electrophilic Halocyclization: Another method involves the electrophilic halocyclization of alcohols, where a halogen source is used to induce cyclization and form the oxetane ring.
Industrial Production Methods: Industrial production of oxetane derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are tailored to the desired oxetane derivative .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Oxetane derivatives can undergo oxidation reactions, often leading to ring-opening products.
Substitution: Substitution reactions are common, where nucleophiles replace a substituent on the oxetane ring.
Common Reagents and Conditions:
Oxidation: Peroxides, strong oxidants.
Reduction: LiAlH4, NaBH4.
Substitution: Halides, organometallic reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to ring-opened products, while substitution can result in various functionalized oxetane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Oxetane derivatives are valuable intermediates in the synthesis of complex organic molecules due to their strained ring structure and reactivity.
Biology:
Biological Activity: Some oxetane derivatives exhibit significant biological activity, making them potential candidates for drug development.
Medicine:
Medicinal Chemistry: The oxetane ring is used as a stable motif in medicinal chemistry, influencing the physicochemical properties of drug candidates.
Industry:
Wirkmechanismus
The mechanism of action of [3-(4-Chlorophenyl)oxetan-3-YL]methanamine involves its interaction with specific molecular targets and pathways. The strained ring structure of the oxetane ring allows it to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
3-(Aminomethyl)oxetane: This compound features an oxetane ring with an aminomethyl group, similar to [3-(4-Chlorophenyl)oxetan-3-YL]methanamine.
Oxolan-3-ylmethanamine: Another similar compound with a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness: The presence of the 4-chlorophenyl group in this compound distinguishes it from other oxetane derivatives, potentially imparting unique biological and chemical properties .
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)oxetan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELDBUQHLAHJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281646 | |
| Record name | 3-(4-Chlorophenyl)-3-oxetanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260672-85-2 | |
| Record name | 3-(4-Chlorophenyl)-3-oxetanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260672-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-3-oxetanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)



![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)

